molecular formula C24H22BrN3O5S B296725 methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No.: B296725
M. Wt: 544.4 g/mol
InChI Key: WESKEMDOEVQWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and bromo groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenylamine, 4-methoxybenzaldehyde, and cyanoacetic acid. The synthesis process may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-bromo-4-methylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate.

    Michael Addition: The imine intermediate undergoes a Michael addition with cyanoacetic acid to form a β-keto ester.

    Cyclization: The β-keto ester undergoes cyclization to form the tetrahydropyridine ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for the design of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism of action of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy and bromo groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
  • 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
  • 4-bromophenyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is unique due to its combination of functional groups and structural features. The presence of both cyano and sulfanyl groups in the same molecule allows for unique reactivity and interactions that are not commonly found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22BrN3O5S

Molecular Weight

544.4 g/mol

IUPAC Name

methyl 6-[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H22BrN3O5S/c1-13-4-9-18(17(25)10-13)27-19(29)12-34-23-16(11-26)20(14-5-7-15(32-2)8-6-14)21(22(30)28-23)24(31)33-3/h4-10,20-21H,12H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

WESKEMDOEVQWRR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br

Origin of Product

United States

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